molecular formula C8H17NO B13252458 3-Amino-2-(cyclobutylmethyl)propan-1-ol

3-Amino-2-(cyclobutylmethyl)propan-1-ol

Cat. No.: B13252458
M. Wt: 143.23 g/mol
InChI Key: IUQIYJMSPKMLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(cyclobutylmethyl)propan-1-ol is an organic compound with the molecular formula C8H17NO. It is a versatile molecule that finds applications in various fields due to its unique chemical structure, which includes an amino group, a hydroxyl group, and a cyclobutylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(cyclobutylmethyl)propan-1-ol typically involves the reaction of cyclobutylmethyl bromide with 3-amino-1-propanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-amino-1-propanol attacks the electrophilic carbon of cyclobutylmethyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(cyclobutylmethyl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

3-Amino-2-(cyclobutylmethyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(cyclobutylmethyl)propan-1-ol depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor for enzymes, affecting various metabolic processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-propanol
  • 2-Amino-2-methyl-1-propanol
  • 3-Amino-2-methyl-1-butanol

Uniqueness

3-Amino-2-(cyclobutylmethyl)propan-1-ol is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of molecules with specific structural and functional characteristics.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(aminomethyl)-3-cyclobutylpropan-1-ol

InChI

InChI=1S/C8H17NO/c9-5-8(6-10)4-7-2-1-3-7/h7-8,10H,1-6,9H2

InChI Key

IUQIYJMSPKMLML-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(CN)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.